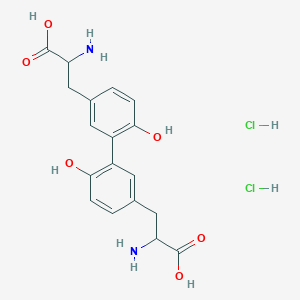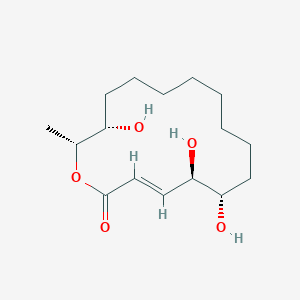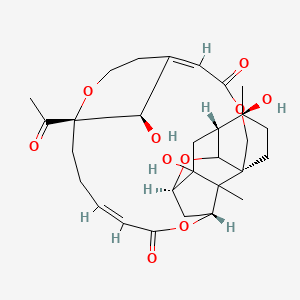
Myrothecine A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes: The synthetic routes for Myrothecine A are not extensively documented. it is typically isolated from natural sources.
Industrial Production: Industrial-scale production methods for this compound are limited due to its rarity and complex structure.
Chemical Reactions Analysis
Reactions: Myrothecine A can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The major products formed from these reactions are not widely reported.
Scientific Research Applications
Chemistry: Myrothecine A serves as a valuable scaffold for designing new anticancer agents.
Medicine: Further research is needed to explore its potential therapeutic applications.
Industry: Limited applications due to its scarcity.
Mechanism of Action
Comparison with Similar Compounds
Unique Features: Myrothecine A’s 10,13-cyclotrichothecane structure distinguishes it from other trichothecenes.
Similar Compounds: Other trichothecenes include mytoxin B, verrucarin A, and roridin A.
Properties
Molecular Formula |
C29H38O10 |
|---|---|
Molecular Weight |
546.6 g/mol |
IUPAC Name |
(3R,6Z,10S,14Z,19R,22S,23S,26R,29R)-10-acetyl-1,22,29-trihydroxy-2,22-dimethyl-4,11,17,25-tetraoxahexacyclo[21.3.1.13,26.110,14.02,19.019,24]nonacosa-6,14-diene-5,16-dione |
InChI |
InChI=1S/C29H38O10/c1-16(30)28-8-5-4-6-21(31)38-19-13-20-29(35)14-18-24(39-20)27(26(19,29)3,10-9-25(18,2)34)15-36-22(32)12-17(23(28)33)7-11-37-28/h4,6,12,18-20,23-24,33-35H,5,7-11,13-15H2,1-3H3/b6-4-,17-12-/t18-,19+,20+,23+,24?,25-,26?,27+,28+,29?/m0/s1 |
InChI Key |
HGVKMRAJPCHSPC-MBFWONSDSA-N |
Isomeric SMILES |
CC(=O)[C@]12CC/C=C\C(=O)O[C@@H]3C[C@@H]4C5(C3([C@]6(CC[C@]([C@@H](C5)C6O4)(C)O)COC(=O)/C=C(\[C@H]1O)/CCO2)C)O |
Canonical SMILES |
CC(=O)C12CCC=CC(=O)OC3CC4C5(C3(C6(CCC(C(C5)C6O4)(C)O)COC(=O)C=C(C1O)CCO2)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)piperidin-4-yl]-2-fluoro-N-(1H-pyrazol-5-ylmethyl)benzamide;hydrochloride](/img/structure/B10818824.png)
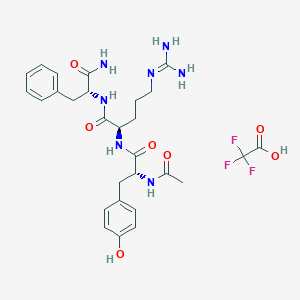
![(2R,4R)-1-[[5-chloro-2-[(3-cyanophenyl)methoxy]-4-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methoxy]phenyl]methyl]-4-hydroxypyrrolidine-2-carboxylic acid;hydrochloride](/img/structure/B10818828.png)
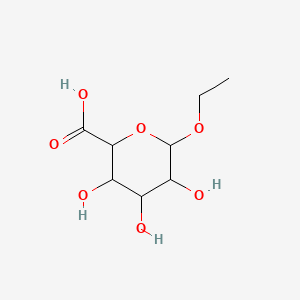
![(3R)-N-[8-(2-chlorophenyl)-4H,5H-[1,3]thiazolo[4,5-h]quinazolin-2-yl]-3-(2-methylpropanamido)pyrrolidine-1-carboxamide](/img/structure/B10818844.png)
![N-[6-(3-{[ethyl(methyl)sulfamoyl]amino}phenyl)-1H-indazol-3-yl]cyclopropanecarboxamide](/img/structure/B10818862.png)
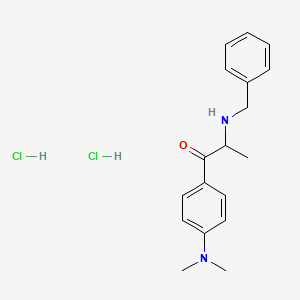
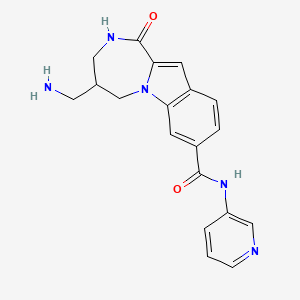
![3-[4-[4-(3-Chloro-2-fluoroanilino)-7-methoxyquinazolin-6-yl]oxycyclohexyl]piperazin-2-one](/img/structure/B10818888.png)
![4-({4-[(2-acetylphenyl)amino]-5-(trifluoromethyl)pyrimidin-2-yl}amino)-3-bromo-N-propylbenzamide](/img/structure/B10818891.png)
![2,9,18,25-Tetramethyl-12,28-bis[1-(5-methyloxolan-2-yl)ethyl]-11,27,33,34,35,36-hexaoxapentacyclo[28.2.1.15,8.114,17.121,24]hexatriacontane-3,10,19,26-tetrone](/img/structure/B10818893.png)
![3-[C-[3-(aminomethyl)phenyl]-N-phenylcarbonimidoyl]-5,6-dimethoxy-1H-indol-2-ol](/img/structure/B10818894.png)
